Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate Lacks Published Head-to-Head Quantitative Activity Data Against Named Comparators
A comprehensive search of peer‑reviewed literature (including the primary SAR paper by Krutikov et al. 2016, which reports anti‑herpes and anti‑mycobacterial screening data for 34 alkyl (4‑arylsulfamoyl)phenylcarbamates) did not yield quantitative IC₅₀, EC₅₀, MIC, or selectivity index values specifically for the 4‑chlorobenzyl congener (CAS 868213‑98‑3) [1]. The published study explicitly states that biological screening results are reported for the compound series and names individual compounds that exhibit notable activity (e.g., 2aa, 2bb, 2cc as exceptions lacking antibacterial activity), but no numerical activity data are provided for the 4‑chlorobenzyl‑substituted variant [1]. Vendor‑supplied product descriptions reference cPLA2α inhibitory activity without quantitative IC₅₀ values or comparator data . At present, no data meeting the stringent criteria for direct head‑to‑head comparison, cross‑study comparison, or even robust class‑level inference (with baseline quantitation) can be identified.
| Evidence Dimension | Antiviral or antibacterial potency (IC₅₀ / MIC) |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | Not available |
| Quantified Difference | Cannot be calculated |
| Conditions | Herpesvirus (unspecified strain) and M. smegmatis in vitro assays [1] |
Why This Matters
The absence of quantitative comparator data means that any procurement decision for CAS 868213‑98‑3 over its analogs must be justified by anticipated structural advantages (e.g., 4‑chlorobenzyl lipophilicity, methyl ester solubility) rather than by proven differential potency.
- [1] Krutikov, V.I., Erkin, A.V., Tets, V.V., Shmarov, A.A. (4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses. Russian Journal of General Chemistry, 2016, 86(7), 1567–1573. DOI: 10.1134/S1070363216070069. View Source
